2-(2-Bromo-4-(difluoromethyl)benzoyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-(difluoromethyl)benzoyl)pyridine is a chemical compound with the molecular formula C13H8BrF2NO It is a pyridine derivative that features a bromine atom and a difluoromethyl group attached to a benzoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the late-stage difluoromethylation of pyridines, which can be achieved through radical processes using oxazino pyridine intermediates . The regioselectivity of the difluoromethylation can be controlled by transforming oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-catalyzed cross-couplings or direct C-H difluoromethylation techniques . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Bromo-4-(difluoromethyl)benzoyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cross-Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines with different aryl or vinyl groups .
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-(difluoromethyl)benzoyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as improved thermal stability or electronic characteristics.
Biological Studies: It serves as a tool for studying biological pathways and mechanisms, especially those involving pyridine derivatives.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-(difluoromethyl)benzoyl)pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets . These interactions can modulate the biological activity of the compound, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-4-fluoropyridine: Contains a fluorine atom instead of a difluoromethyl group.
2-(2-Bromo-4-methylbenzoyl)pyridine: Features a methyl group instead of a difluoromethyl group.
Uniqueness: 2-(2-Bromo-4-(difluoromethyl)benzoyl)pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can serve as a bioisostere for other functional groups, enhancing the compound’s potential in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H8BrF2NO |
---|---|
Molekulargewicht |
312.11 g/mol |
IUPAC-Name |
[2-bromo-4-(difluoromethyl)phenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C13H8BrF2NO/c14-10-7-8(13(15)16)4-5-9(10)12(18)11-3-1-2-6-17-11/h1-7,13H |
InChI-Schlüssel |
NJHLKQHLRYVADY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=C(C=C2)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.